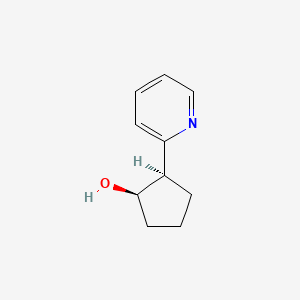![molecular formula C15H13ClO3 B2888556 3-[(2-Chlorophenoxy)methyl]-4-methoxybenzaldehyde CAS No. 438611-17-7](/img/structure/B2888556.png)
3-[(2-Chlorophenoxy)methyl]-4-methoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-[(2-Chlorophenoxy)methyl]-4-methoxybenzaldehyde” is a chemical compound with the empirical formula C15H13ClO3. It has a molecular weight of 276.71 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCOC1=CC=C(C=O)C=C1COC2=CC=C(Cl)C=C2 . This indicates that the compound contains a methoxy group (OCH3), a benzaldehyde group (C6H5CHO), and a chlorophenoxy group (ClC6H4O) linked together. Physical And Chemical Properties Analysis
“this compound” is a solid compound . Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility were not available in the search results.Aplicaciones Científicas De Investigación
Photochemistry and Organic Synthesis
Research has explored the photochemistry of related compounds, which could provide insights into potential applications of 3-[(2-Chlorophenoxy)methyl]-4-methoxybenzaldehyde in synthetic organic chemistry. For instance, the study on the photochemistry of 2-(alkoxymethyl)-5-methyl-alpha-chloroacetophenones revealed that these compounds can undergo photoreactions to form 3-alkoxy-6-methylindan-1-ones with high chemical yields. Such reactions are driven by 1,5-hydrogen migration and cyclization processes, indicating potential utility in synthesizing complex organic molecules with precision (Plíštil et al., 2006).
Chemical Synthesis and Analysis
The synthesis and structural verification of chlorinated vanillins and syringaldehydes have been described, showcasing methodologies that could be relevant for manipulating the structure of this compound. Such processes involve the synthesis of specific benzaldehydes, followed by gas chromatographic separation and mass spectrometry to confirm purity and structure (Hyötyläinen & Knuutinen, 1993).
Catalysis and Material Science
Research on Schiff bases and their metal complexes, such as zinc complexes of benzothiazole-derived Schiff bases with antibacterial activity, may hint at potential catalytic or biological applications of related compounds. These studies focus on synthesizing metal complexes to explore their geometric structure and antibacterial properties, suggesting a pathway for developing new materials or catalysts with specific functions (Chohan, Scozzafava, & Supuran, 2003).
Antioxidant Properties
The synthesis of chalcone derivatives from halogenated vanillin and evaluation of their antioxidant activity demonstrate the interest in derivatives of vanillin-like compounds for their potential health benefits. This research outlines methods for synthesizing and testing the antioxidant properties of these compounds, indicating a potential area of application for this compound in developing antioxidant agents (Rijal, Haryadi, & Anwar, 2022).
Safety and Hazards
Propiedades
IUPAC Name |
3-[(2-chlorophenoxy)methyl]-4-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-18-14-7-6-11(9-17)8-12(14)10-19-15-5-3-2-4-13(15)16/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXOBYCAKTJTHNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)COC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

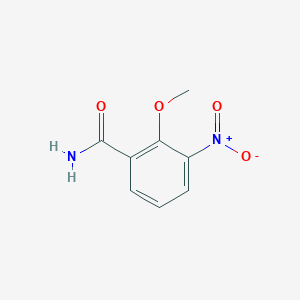

![(E)-3-(1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)prop-2-en-1-one](/img/structure/B2888478.png)

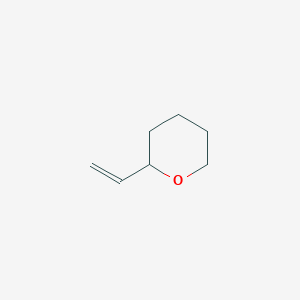
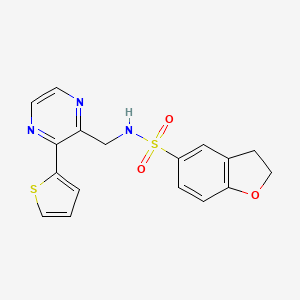
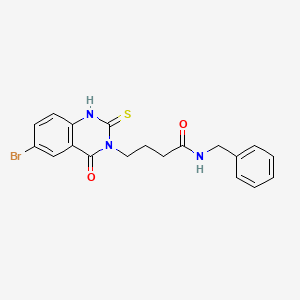

![N-[(2,2-Dimethyl-1,1-dioxothiolan-3-yl)methyl]prop-2-enamide](/img/structure/B2888487.png)
![N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2-(pyrrolidin-1-yl)acetamide](/img/structure/B2888488.png)

![N-(2-methoxy-5-methylphenyl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2888492.png)
